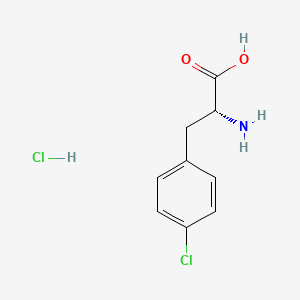

4-Chloro-D-phenylalanine Hydrochloride

描述

4-Chloro-D-phenylalanine Hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.09 g/mol It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom at the para position of the benzene ring

作用机制

Target of Action

The primary target of 4-Chloro-D-phenylalanine Hydrochloride, also known as ®-2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, is Tryptophan Hydroxylase 1 (TPH1) . TPH1 is an enzyme involved in the synthesis of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .

Mode of Action

This compound acts as an inhibitor of TPH1 . By inhibiting this enzyme, it reduces the synthesis of serotonin, leading to a decrease in serotonin levels . This interaction with its target can result in significant changes in physiological processes regulated by serotonin.

Biochemical Pathways

The compound affects the serotonin synthesis pathway . By inhibiting TPH1, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin . The downstream effects of this inhibition can include alterations in mood, sleep patterns, and other processes regulated by serotonin.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in serotonin levels . This can lead to a wide range of effects, given the role of serotonin in various physiological processes. For instance, it has been used to induce insomnia in rat models, suggesting a significant impact on sleep regulation .

生化分析

Biochemical Properties

4-Chloro-D-phenylalanine Hydrochloride is known to be an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It interacts with the enzyme tryptophan hydroxylase 1 (TPH1), reducing its expression . This interaction affects the synthesis of 5-HT, a neurotransmitter involved in various physiological processes .

Cellular Effects

The compound’s inhibitory effect on 5-HT synthesis can influence various cellular processes. For instance, it has been found to improve inflammation of lung tissue and remodeling of the pulmonary artery . By reducing the expression of TPH1, this compound can also decrease the production of matrix metalloproteinase (MMP), a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its inhibitory action on TPH1 . By binding to this enzyme, it prevents the conversion of tryptophan to 5-HT, thereby reducing the levels of this neurotransmitter . This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of 5-HT synthesis . It interacts with the enzyme TPH1, which is crucial for the conversion of tryptophan to 5-HT

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-D-phenylalanine Hydrochloride typically involves the chlorination of D-phenylalanine. One common method includes the reaction of D-phenylalanine with thionyl chloride (SOCl2) in the presence of a suitable solvent like methanol. The reaction proceeds under controlled temperature conditions to ensure the selective chlorination at the para position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

化学反应分析

Types of Reactions: 4-Chloro-D-phenylalanine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chloro-benzaldehyde or 4-chloro-benzoic acid.

Reduction: Formation of 4-chloro-phenylethylamine or 4-chloro-benzyl alcohol.

Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.

科学研究应用

相似化合物的比较

4-Chloro-L-phenylalanine Hydrochloride: Similar in structure but differs in the stereochemistry of the amino acid.

3-Chloro-D-phenylalanine Hydrochloride: Chlorine atom is positioned at the meta position instead of the para position.

2-Chloro-D-phenylalanine Hydrochloride: Chlorine atom is positioned at the ortho position.

Uniqueness: 4-Chloro-D-phenylalanine Hydrochloride is unique due to its specific inhibition of tryptophan hydroxylase and its impact on serotonin synthesis. This property distinguishes it from other chlorinated phenylalanine derivatives, making it particularly valuable in research related to neurotransmitter regulation and mood disorders .

属性

IUPAC Name |

(2R)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147065-05-2 | |

| Record name | Fenclonine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147065052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FENCLONINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD72V2FZ8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/new.no-structure.jpg)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

![3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione](/img/structure/B586061.png)

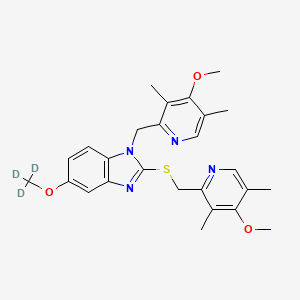

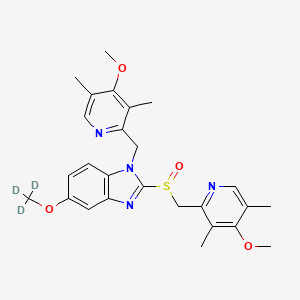

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)